![molecular formula C14H11N3O5S B2675828 1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 325694-66-4](/img/structure/B2675828.png)
1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole
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Description
The compound “1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzo[d]imidazole core, which is a bicyclic heterocycle consisting of fused benzene and imidazole rings. Attached to this core is a sulfonyl group (-SO2-) linked to a 4-methoxy-3-nitrophenyl group. The methoxy (-OCH3) and nitro (-NO2) groups are substituents on the phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar benzo[d]imidazole core, with the sulfonyl group and the 4-methoxy-3-nitrophenyl group extending out from the core. The presence of the nitro and methoxy groups on the phenyl ring could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is electron-withdrawing, which could make the phenyl ring less reactive towards electrophilic aromatic substitution reactions. On the other hand, the methoxy group is electron-donating and could increase the reactivity of the phenyl ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro and methoxy groups could affect its polarity and solubility. The benzo[d]imidazole core could contribute to its stability and rigidity .Scientific Research Applications
Synthesis and Characterization
Rearrangement and Coordination : Derivatives similar to "1-((4-methoxy-3-nitrophenyl)sulfonyl)-1H-benzo[d]imidazole" have been synthesized and characterized, demonstrating their potential for forming complex structures with metal centers, indicative of their use in coordination chemistry and material science (Bermejo et al., 2000).
Corrosion Inhibition : Imidazole derivatives, including those with methoxy groups, have shown significant potential as corrosion inhibitors, highlighting their utility in protecting metals from corrosion, which is crucial in industrial applications (Prashanth et al., 2021).
Microwave-assisted Synthesis : The efficient synthesis of benzimidazole derivatives under microwave irradiation demonstrates a method for generating compounds with potential applications in drug discovery and material science, indicating the versatility of benzimidazole cores in chemical synthesis (Chanda et al., 2012).
Potential Applications
Anticancer Activity and Radiosensitization : Certain benzimidazole derivatives have been explored for their anticancer activities and potential as radiosensitizers, suggesting the relevance of these compounds in therapeutic applications and cancer treatment (Majalakere et al., 2020).
Antitrypanosomal Agents : Imidazole and triazole derivatives exhibit significant antitrypanosomal activity, indicating their potential in treating diseases caused by Trypanosoma species, thus contributing to the field of tropical medicine and pharmacology (Papadopoulou et al., 2012).
properties
IUPAC Name |
1-(4-methoxy-3-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c1-22-14-7-6-10(8-13(14)17(18)19)23(20,21)16-9-15-11-4-2-3-5-12(11)16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMFITXFGFCFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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